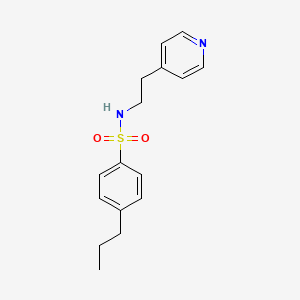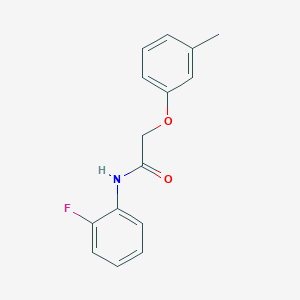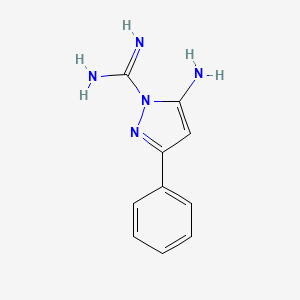
4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds involves various chemical reactions. One study describes the electrochemical synthesis of copper(II) and nickel(II) complexes with 4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide, highlighting the method's efficiency and specificity (Dura´n et al., 1997).
Molecular Structure Analysis
The molecular structure of similar benzenesulfonamide derivatives has been extensively studied. For example, the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide demonstrate significant hydrogen bonding and π-π stacking interactions, influencing the compound's overall conformation and stability (Jacobs et al., 2013).
Chemical Reactions and Properties
Various chemical reactions involving benzenesulfonamides have been reported. For instance, the formation of bis{4-methyl-N-(2-pyridin-2-yl-ethyl)benzenesulfonamide}copper(II) via electrochemical oxidation highlights the compound's reactivity and potential for forming complex structures (Dura´n et al., 1997).
Physical Properties Analysis
The physical properties of benzenesulfonamides depend on their molecular structure. Studies on similar compounds show that variations in molecular conformation can lead to differences in properties like melting points, solubility, and crystal structure (Jacobs et al., 2013).
科学的研究の応用
Catalytic Applications
4-Propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide derivatives have been studied for their application in catalysis, particularly in transfer hydrogenation reactions. A study by Ruff et al. (2016) involved the synthesis of Cp*Ir(pyridinesulfonamide)Cl precatalysts, including derivatives similar to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide. These precatalysts showed high activity in the transfer hydrogenation of various ketones, including aryl, diaryl, and α,β-unsaturated ketones, under base-free conditions. Remarkably, the catalysis experiments could be conducted in air without the need for dried and degassed substrates or basic additives, demonstrating the robustness and practical applicability of these catalytic systems (Ruff, Kirby, Chan, & O'Connor, 2016).
Antimicrobial and Anticancer Activity
Sulfonamide derivatives, including those related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, have been explored for their biological activities. A study by Ijuomah, Ike, and Obi (2022) on N-pyridin-3-yl-benzenesulfonamide showcased significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Although this study did not specifically mention 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, it highlights the potential of sulfonamide derivatives in antimicrobial applications (Ijuomah, Ike, & Obi, 2022). Furthermore, Ghorab and Al-Said (2012) investigated novel indenopyridine derivatives with a structure related to 4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide, revealing significant anticancer activity against the breast cancer cell line MCF7, with some compounds showing higher potency than the reference drug Doxorubicin (Ghorab & Al-Said, 2012).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-propyl-N-(2-pyridin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-2-3-14-4-6-16(7-5-14)21(19,20)18-13-10-15-8-11-17-12-9-15/h4-9,11-12,18H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYRKSLSFXKLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5569218.png)
![1-[(4-bromo-2-thienyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5569230.png)
![methyl 2-[(2-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5569232.png)


![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)
![1-[(4-methyl-5-{1-[(3E)-pent-3-enoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-ol](/img/structure/B5569260.png)
![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)


![8-(5-methyl-2-phenyl-3-furoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569287.png)

![1-{3-[(6-bromo-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5569316.png)